Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXLWTVSUXSGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- Structure: Methyl ester at the 6-position (C₁₁H₁₃NO₂, MW 191.23 g/mol) .
- Synthesis: Produced via catalytic hydrogenation of quinolones using Fe-based catalysts, yielding 78–94% .
- Key Differences :
- NMR Data :
tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate
- Structure: Methoxy substituent at the 6-position (C₁₅H₂₁NO₃, MW 263.33 g/mol) .
- Boiling point and solubility differ significantly due to the polar methoxy group vs. the nonpolar tert-butyl ester .
Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate
- Structure: Trifluoromethyl group at the 2-position (C₁₂H₁₂F₃NO₂, MW 259.23 g/mol) .
- Key Differences :
Physicochemical and Reactivity Comparison
Stability and Handling
- Tert-butyl derivatives : Stable under basic conditions but prone to acid-mediated deprotection (e.g., 4N HCl in dioxane) .
- Methyl esters : Less stable in basic hydrolysis but compatible with hydrogenation catalysts like Fe and Co .
Research Findings and Case Studies
- Catalytic Hydrogenation : Methyl esters achieve higher yields (94%) than tert-butyl analogs in Fe-catalyzed hydrogenation, likely due to reduced steric hindrance .
- PROTAC Synthesis : Tert-butyl derivatives are preferred intermediates due to their compatibility with Boc deprotection and subsequent conjugation .
- Steric Effects: tert-Butyl groups in 1,2,3,4-tetrahydroquinoline-6-carboxylates hinder unwanted side reactions in Suzuki-Miyaura couplings, improving selectivity .
Biological Activity
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a tetrahydroquinoline core with a tert-butyl group and a carboxylate substituent. These modifications enhance its chemical stability and solubility, which are critical for biological activity.
Synthesis Methods:
- Cascade Reactions: A common method for synthesizing tetrahydroquinolines involves three-component reactions using 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate in the presence of bases like DBU. This approach has shown high efficiency in generating various substituted tetrahydroquinoline derivatives .
- Reduction and Oxidation: this compound can undergo reduction to form different derivatives or oxidation to yield quinoline derivatives .
Biological Activity
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may possess antimicrobial , anticancer , and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives:
- In Vitro Studies: Compounds similar to this compound have been tested against several cancer cell lines (e.g., MIA Paca-2 for pancreatic cancer) with IC50 values less than 50 µM . The incorporation of aryl groups significantly enhances antiproliferative effects.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| G1-PABA | RCC4-VA | <50 |
| G1 | MIA Paca-2 | <50 |
| THQ Derivative | Hep G2 | <50 |
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition: It may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant effects .
- Receptor Modulation: The compound can interact with specific receptors such as GPER (G protein-coupled estrogen receptor), which is implicated in various cancer pathways .
Case Studies
Case Study 1: Anticancer Efficacy
A study assessed the efficacy of tetrahydroquinoline derivatives against multiple cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations. The structural modifications were correlated with enhanced biological activity.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, tetrahydroquinoline derivatives exhibited notable inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics .
Q & A
Q. What are the established synthetic methodologies for tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of tetrahydroquinoline derivatives typically involves cyclization or condensation reactions. For tert-butyl-protected analogs, a common approach employs tert-butyl esters as protective groups to enhance steric stability during synthesis. Key methodologies include:
- Ionic Liquid Catalysis : Using acidic ionic liquids like [NMPH]HPO to catalyze reactions between 2-(phenylamino)ethanol and unsaturated ketones. This method avoids toxic metal catalysts, achieves yields >85%, and allows catalyst reuse for ≥5 cycles without significant activity loss .
- Povarov Reaction : Cycloaddition reactions catalyzed by Lewis acids (e.g., Fe(SO)) or InCl, though these may produce cis-trans isomer mixtures and require post-synthesis purification .
- Protective Group Strategies : Introducing the tert-butyl group early in the synthesis to stabilize intermediates, as seen in analogs like tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate .
Q. Critical Parameters :
- Catalyst Choice : Ionic liquids improve sustainability but may require optimization for specific substrates.
- Temperature : Reactions often proceed at 80–100°C for 6–12 hours.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?
Methodological Answer: Structural validation and purity assessment require a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and the presence of the tert-butyl group (e.g., a singlet at ~1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHNO: calculated 260.1645) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade compounds) .
- Melting Point Analysis : Sharp melting points (e.g., >300°C for related tetrahydroquinoline salts) indicate crystalline purity .
Advanced Research Questions
Q. What are the challenges in achieving enantiomeric purity in the synthesis of this compound, and what enzymatic strategies can address this?
Methodological Answer: Enantiomeric purity is critical for bioactivity but challenging due to racemization during synthesis. Solutions include:
- Chemoenzymatic Resolution : Lipases (e.g., from Candida antarctica) or acyltransferases (e.g., from Mycobacterium smegmatis) selectively hydrolyze or esterify enantiomers. For example, variants of MsAcT acyltransferase achieve >90% enantiomeric excess (ee) for tetrahydroquinoline alcohols .
- Chiral Auxiliaries : Incorporating chiral ligands (e.g., BINOL) in asymmetric catalysis, though this requires additional steps for auxiliary removal .
- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) resolve racemic mixtures but are cost-prohibitive for large-scale synthesis .
Q. Key Considerations :
Q. How do different catalysts (e.g., ionic liquids vs. Lewis acids) impact regioselectivity and isomer distribution in tetrahydroquinoline synthesis?
Methodological Answer: Catalyst choice directly influences reaction pathways:
- Ionic Liquids : [NMPH]HPO promotes regioselective cyclization with minimal isomer formation due to its Brønsted acidity and steric effects. Yields are typically >85% with cis:trans ratios <1:10 .
- Lewis Acids (Fe(SO)) : Favor Diels-Alder pathways but often produce cis-trans mixtures (e.g., 1:1 ratio), necessitating post-synthesis chromatography .
- Radical Catalysts : Generate open-shell intermediates, leading to unpredictable regioselectivity and requiring stringent temperature control .
Q. Data Comparison :
| Catalyst Type | Yield (%) | Cis:Trans Ratio | Reusability |
|---|---|---|---|
| Ionic Liquid | 85–90 | 1:10 | ≥5 cycles |
| Fe(SO) | 70–75 | 1:1 | Non-reusable |
Q. What analytical approaches resolve and quantify cis-trans isomerism in this compound derivatives?
Methodological Answer: Isomer quantification requires advanced analytical techniques:
- 2D NMR (NOESY) : Identifies spatial proximity of protons to distinguish cis (NOE correlations between adjacent substituents) and trans isomers .
- Chiral HPLC : Using columns like Chiralcel OD-H with hexane:isopropanol (90:10) eluents to separate isomers (retention time differences >2 minutes) .
- X-ray Crystallography : Definitive structural assignment for crystalline derivatives, though limited by sample crystallinity .
Case Study :
In a synthesis using InCl, cis-trans mixtures were resolved via preparative HPLC, yielding 65% trans-isomer with >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
